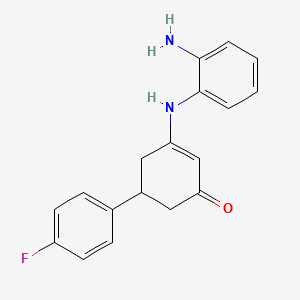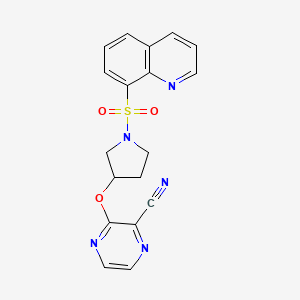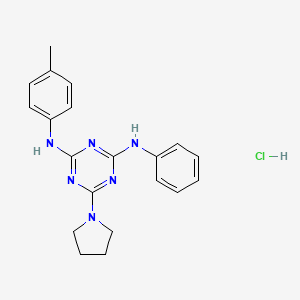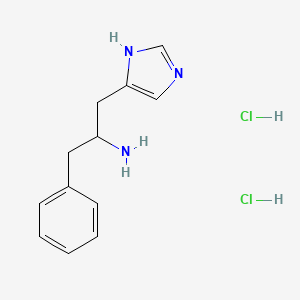
N-(9H-fluoren-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9H-fluoren-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide, also known as FMPB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. FMPB is a member of the benzamide family and has been shown to have a high affinity for certain receptors in the brain.
Wissenschaftliche Forschungsanwendungen
Dystonia and Metoclopramide
Metoclopramide, a benzamide derivative, is commonly used for its antiemetic and prokinetic properties. Research has highlighted the need for caution when using drugs containing metoclopramide, especially in children, due to the potential for adverse reactions such as dystonia. This underscores the importance of monitoring and understanding the effects of benzamide derivatives, including N-(9H-fluoren-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide, in various therapeutic contexts (López et al., 2014).
Melanoma Imaging
A study on the scintigraphic detection of melanoma metastases used a radiolabeled benzamide, showcasing its potential in medical imaging. This application is particularly relevant for this compound, as the study provides a theoretical basis for the use of benzamide derivatives in melanoma imaging due to the ectodermic origin of melanocytes (Maffioli et al., 1994).
Breast Cancer Imaging
Another study investigated the use of a new iodobenzamide in visualizing primary breast tumors, highlighting the preferential binding of benzamides to sigma receptors overexpressed on breast cancer cells. This suggests a potential avenue for this compound in cancer diagnostics and therapy (Caveliers et al., 2002).
Orexin Receptor Antagonism
The compound SB-649868, with a similar structural motif, was investigated for its potential as an orexin 1 and 2 receptor antagonist in the treatment of insomnia. The study on its disposition and metabolism in humans provides insight into how this compound might be metabolized and its therapeutic potential explored (Renzulli et al., 2011).
Insect Repellent Activity
Research into the repellent efficacy of various compounds, including piperidine derivatives against mosquito species, provides a framework for investigating the potential use of this compound in similar applications, such as developing new insect repellents (Debboun et al., 2000).
Eigenschaften
IUPAC Name |
N-(9H-fluoren-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2/c1-30-23-12-14-28(15-13-23)22-9-6-18(7-10-22)26(29)27-21-8-11-25-20(17-21)16-19-4-2-3-5-24(19)25/h2-11,17,23H,12-16H2,1H3,(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGSKCCDUXJKPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]methanesulfonamide](/img/structure/B2376912.png)




![Bicyclo[3.2.2]nonane-1-carbaldehyde](/img/structure/B2376919.png)

![N-(4-methylbenzyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2376924.png)

